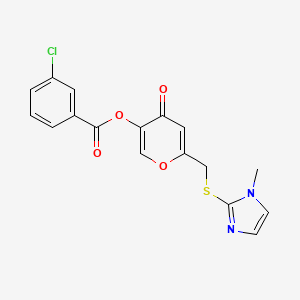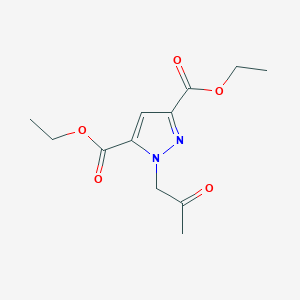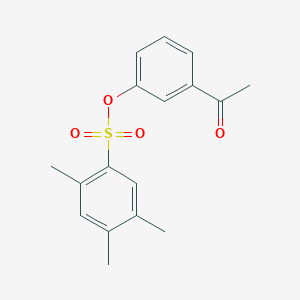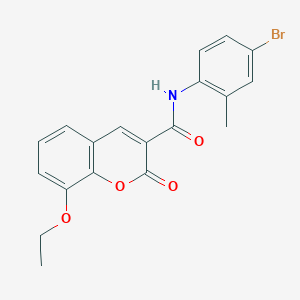
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as BMCH, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BMCH exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
Target of Action
A similar compound, 4-bromo-n-(2-methylphenyl)benzamide, is mentioned in the context of early discovery research . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
A related compound, plasmodium dihydroorotate dehydrogenase (malaria dhodehase), is known to catalyze the conversion of dihydroorotate to orotate with quinone as an electron acceptor . This suggests that the compound may have a role in the biochemical pathway involving dihydroorotate dehydrogenase.
実験室実験の利点と制限
BMCH has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various disease processes. However, there are also some limitations to using BMCH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its potential side effects and toxicity need to be carefully evaluated before using it in animal or human studies.
将来の方向性
There are several future directions for research on BMCH. One area of interest is its potential application in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, particularly in the treatment of solid tumors such as breast and lung cancer. Further research is also needed to better understand its mechanism of action and to evaluate its safety and efficacy in animal and human studies.
合成法
BMCH can be synthesized from 4-bromo-2-methylphenol and 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid through a multi-step procedure. The first step involves the conversion of 4-bromo-2-methylphenol to 4-bromo-2-methylphenylamine, followed by the reaction of the amine with 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain BMCH in high yield and purity.
科学的研究の応用
BMCH has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BMCH also exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has been shown to possess anti-oxidant properties, which can help prevent oxidative damage to cells.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-15-8-7-13(20)9-11(15)2/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXSSFLYBPAWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

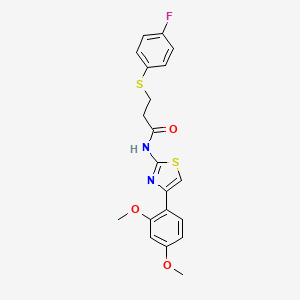
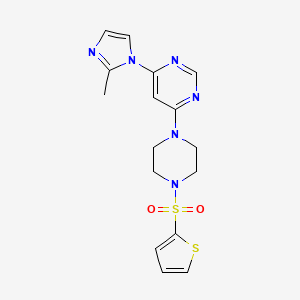
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2902418.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2902419.png)
![7-(3-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902421.png)
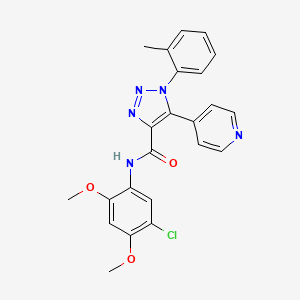
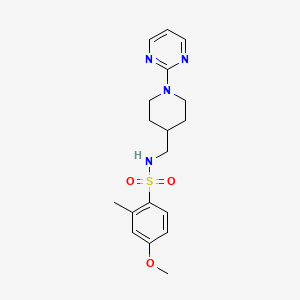
![2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2902427.png)
![Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride](/img/structure/B2902429.png)
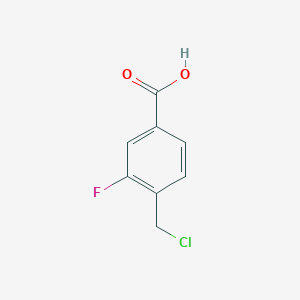
![N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2902433.png)
